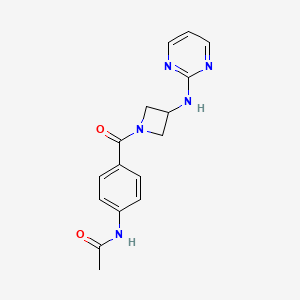

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Azetidines, which are part of the structure of PAP-1, represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The molecular structure of PAP-1 includes an azetidine ring, which is a four-membered heterocycle. This ring is more stable than related aziridines due to a considerable ring strain .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This reaction is relevant to the synthesis of PAP-1.Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Antimicrobial Activities:

- A series of pyrimidine-azetidinone analogues have been synthesized for antimicrobial and antitubercular activities. These compounds showed promise in inhibiting the growth of bacterial and fungal strains as well as mycobacterium tuberculosis, suggesting potential applications in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antibacterial and Antifungal Activities:

- Pyrimidine derivatives synthesized with isoniazid showed good antibacterial, antifungal, and comparatively good antituberculosis activity, indicating their potential in antimicrobial therapy (Soni & Patel, 2017).

Radioligand Imaging Applications:

- Radiosynthesis of [18F]PBR111 from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, highlights the application of such compounds in in vivo imaging using positron emission tomography (PET) for the selective imaging of the translocator protein (18 kDa) (Dollé et al., 2008).

In Vitro Antitumor Evaluation:

- Certain pyrimidine derivatives have shown anticancer activity, especially against human breast adenocarcinoma cell lines, pointing to their potential application in cancer treatment research (Al-Sanea et al., 2020).

Synthesis of β-Lactams and Azetidinones:

- The synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes demonstrates the versatility of pyrimidine-containing compounds in organic synthesis, potentially leading to the discovery of new antibiotics or bioactive molecules (Ye, He, & Zhang, 2011).

Future Directions

Properties

IUPAC Name |

N-[4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11(22)19-13-5-3-12(4-6-13)15(23)21-9-14(10-21)20-16-17-7-2-8-18-16/h2-8,14H,9-10H2,1H3,(H,19,22)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMBDDQVTZLEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)

![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)

![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)

![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)